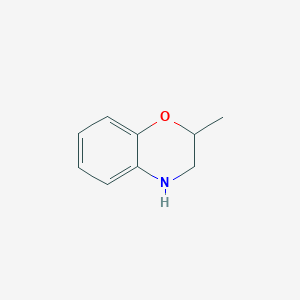![molecular formula C21H26BrNO2 B1310541 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide CAS No. 171429-39-3](/img/structure/B1310541.png)
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is a quaternary ammonium salt belonging to the class of cyanine dyes. These dyes are known for their vibrant colors and are widely used in various scientific applications, particularly in the field of fluorescence spectroscopy. The compound is characterized by its unique structure, which includes a benz[e]indolium core with a carboxypentyl side chain and trimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide typically involves the alkylation of 2,3,3-trimethylindolenine with 6-bromohexanoic acid. The reaction is carried out in a solvent such as 1,2-dichlorobenzene and heated at elevated temperatures (e.g., 110°C) for several hours . The product is then purified through crystallization or column chromatography.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using microwave-assisted techniques to reduce reaction times and improve yields. This method involves heating the reactants in a microwave reactor, which allows for precise control of reaction conditions and efficient energy usage .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Condensation Reactions: The compound can react with aldehydes or ketones to form cyanine dyes.
Common Reagents and Conditions:
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Condensation Agents: Such as bisaldehydes or bisimines for forming cyanine dyes.
Major Products:
Substituted Indolium Salts: Resulting from nucleophilic substitution.
Cyanine Dyes: Formed through condensation reactions with aldehydes or ketones
Scientific Research Applications
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Fluorescent Probes: Used in DNA sequencing, immunoassays, and cell imaging.
Biological Staining: Employed in staining tissues and cells for microscopy.
Photodynamic Therapy: Investigated for its potential in cancer treatment due to its ability to generate reactive oxygen species upon light activation
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the electrons in the molecule are excited to a higher energy state. Upon returning to the ground state, the molecule emits light, which can be detected and measured. This property makes it useful as a fluorescent probe in various biological and chemical assays .
Comparison with Similar Compounds
- 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide
- 1-(5-Carboxypentyl)-2,3,3-trimethylbenz[e]indolium iodide
- Sodium Salt of 1-(5-carboxypentyl)-2,3,3-trimethyl-5-sulphoindolium Bromide
Uniqueness: 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its ability to form stable fluorescent conjugates makes it particularly valuable in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
6-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)hexanoic acid;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2.BrH/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24;/h6-7,9-10,12-13H,4-5,8,11,14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHHAQBMIWSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCCC(=O)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446257 |
Source


|
| Record name | 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171429-39-3 |
Source


|
| Record name | 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)


